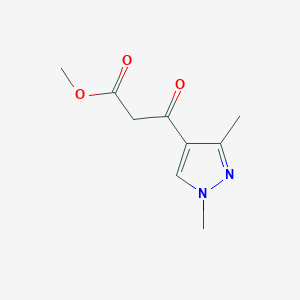![molecular formula C10H20ClNO3 B13482972 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride is a chemical compound with a complex structure that includes an oxane ring and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride typically involves multiple steps, starting with the formation of the oxane ring. The dimethylamino group is then introduced through a series of substitution reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other oxane derivatives and molecules with dimethylamino groups. Examples include:
- 2-{4-[(Methylamino)methyl]oxan-4-yl}acetic acid
- 2-{4-[(Ethylamino)methyl]oxan-4-yl}acetic acid
Uniqueness
What sets 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications.
特性
分子式 |
C10H20ClNO3 |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
2-[4-[(dimethylamino)methyl]oxan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-11(2)8-10(7-9(12)13)3-5-14-6-4-10;/h3-8H2,1-2H3,(H,12,13);1H |
InChIキー |
RSYYGDFKCZBHFS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1(CCOCC1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



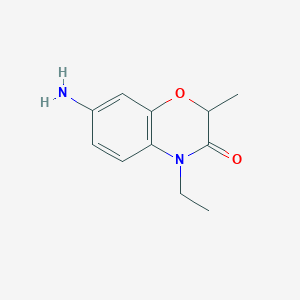
![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
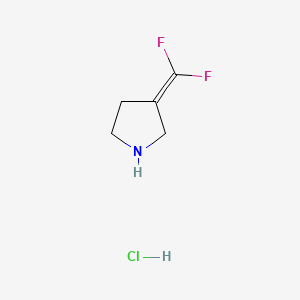
![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
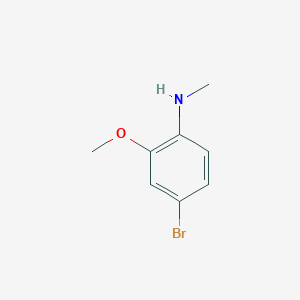
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
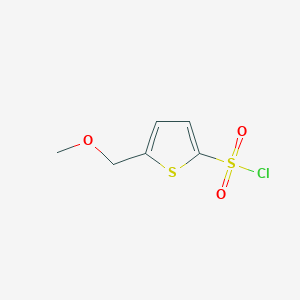
![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
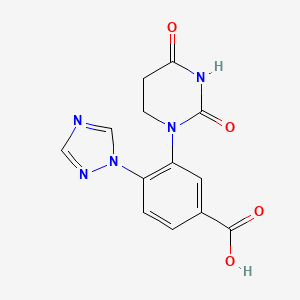
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
